molecular formula C17H14ClNO3 B12125322 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No.: B12125322
M. Wt: 315.7 g/mol
InChI Key: SDDDFQQWUUCROW-UHFFFAOYSA-N
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Description

7-Chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is an indole-derived compound featuring a 7-chloro substituent on the indole core and a 2-(4-methylphenoxy)ethyl group at the 1-position.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

7-chloro-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C17H14ClNO3/c1-11-5-7-12(8-6-11)22-10-9-19-15-13(16(20)17(19)21)3-2-4-14(15)18/h2-8H,9-10H2,1H3

InChI Key

SDDDFQQWUUCROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Diol derivatives

    Substitution: Amino or thio-substituted indole derivatives

Mechanism of Action

The mechanism of action of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and documented applications:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Applications/Findings References
7-Chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione 7-Cl, 1-(2-(4-methylphenoxy)ethyl) Indole-2,3-dione, phenoxyethyl ~332.8* Potential corrosion inhibitor (inferred)
5-Fluoro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione (5-FEI) 5-F, 1-(2-(diethylamino)ethyl) Indole-2,3-dione, aminoethyl ~293.3* Corrosion inhibition for carbon steel in HCl (89% efficiency at 1 mM)
7-Chloro-2,3-diphenyl-1H-indole 7-Cl, 2,3-diphenyl Indole (no dione) 303.78 Structural analog; possible use in organic electronics
7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione 7-Cl, 4-CH3, 5-NO2 Indole-2,3-dione, nitro 240.6 No documented applications; nitro group enhances reactivity

*Estimated based on substituent contributions.

Key Observations:

Substituent Position and Electronic Effects: The 7-chloro group in the target compound and 5-fluoro in 5-FEI are electron-withdrawing, but their positions alter electronic distribution. Chlorine’s larger atomic size may enhance steric hindrance compared to fluorine .

Role of the 2,3-Dione Moiety: Compounds with the indole-2,3-dione core (e.g., target compound, 5-FEI) exhibit higher polarity and electron deficiency compared to non-dione analogs (e.g., 7-chloro-2,3-diphenyl-1H-indole). This enhances their ability to act as electron acceptors, critical for corrosion inhibition or coordination chemistry .

Nitro and Methyl Substituents :

  • The nitro group in 7-chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione strongly withdraws electrons, reducing nucleophilicity. This contrasts with the methyl group in the target compound, which offers mild electron donation and steric stabilization .

Corrosion Inhibition:
  • 5-FEI demonstrated 89% inhibition efficiency for carbon steel in 1 M HCl, attributed to its planar structure and amine group facilitating adsorption on metal surfaces .
  • The target compound’s phenoxyethyl group may improve hydrophobic interactions with metal substrates, but its efficiency remains untested.
Pharmaceutical Potential:
  • Indole-2,3-dione derivatives are explored for kinase inhibition and antimicrobial activity.

Biological Activity

7-Chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione, identified by its CAS number 937694-27-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The molecular formula of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is C17_{17}H14_{14}ClNO3_3, with a molecular weight of 315.7 g/mol. The structure features an indole core, which is known for its diverse biological activities.

PropertyValue
CAS Number937694-27-4
Molecular FormulaC17_{17}H14_{14}ClNO3_3
Molecular Weight315.7 g/mol

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione are still being elucidated, but preliminary studies suggest potential activity as an integrase inhibitor.

Integrase Inhibition

A study highlighted the role of indole derivatives in inhibiting HIV integrase, an essential enzyme in the viral life cycle. The compound's indole nucleus may chelate metal ions in the active site of integrase, thereby disrupting viral replication processes. For example, derivatives similar to this compound showed IC50_{50} values ranging from 3.11 to 32.37 μM against integrase activity .

Biological Activity Evaluation

Several studies have evaluated the biological activity of indole derivatives similar to 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione:

  • Antiviral Activity : Research indicates that modifications on the indole ring can enhance antiviral potency against HIV. For instance, derivatives with specific substitutions exhibited improved binding affinities and inhibitory effects on integrase .
  • Cytotoxicity : The cytotoxic effects of this compound and its analogs have been assessed in various cancer cell lines. Results suggest a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.

Case Studies

  • HIV Integrase Inhibition : A series of experiments demonstrated that compounds derived from the indole scaffold could effectively inhibit HIV integrase with varying degrees of potency. For instance, a derivative similar to 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione showed an IC50_{50} value significantly lower than that of the parent compound .
  • Cancer Cell Lines : In vitro studies using breast and prostate cancer cell lines revealed that certain analogs could induce apoptosis and inhibit cell migration. These effects were attributed to the modulation of key signaling pathways involved in cell survival and proliferation.

Research Findings Summary

The following table summarizes key findings from studies related to the biological activity of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione and its analogs:

Study FocusFindingsIC50_{50} (μM)
HIV Integrase InhibitionEffective inhibition observed3.11 - 32.37
Cytotoxicity in Cancer CellsInduced apoptosis in breast/prostate cancer cellsVaries by compound
Binding AffinityEnhanced by structural modifications-

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